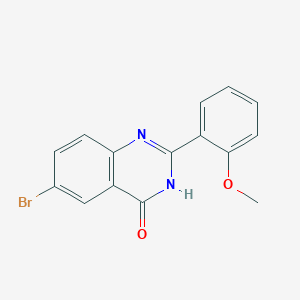
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position on the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and 2-methoxybenzoyl chloride.
Formation of Intermediate: The reaction between 2-aminobenzoic acid and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Bromination: The final step involves bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control.
化学反応の分析
Types of Reactions
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Oxidized products may include quinazolinone derivatives with altered oxidation states.
Reduction: Reduced products may include quinazolinone derivatives with reduced functional groups.
科学的研究の応用
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one involves its interaction with specific molecular targets. While detailed mechanisms are still under investigation, it is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to alter signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease processes.
類似化合物との比較
Similar Compounds
6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may alter its biological activity.
2-(2-Methoxyphenyl)quinazolin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and interactions.
6-Chloro-2-(2-methoxyphenyl)quinazolin-4(3H)-one: Substitutes chlorine for bromine, potentially changing its chemical properties.
Uniqueness
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C15H11BrN2O2 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC名 |
6-bromo-2-(2-methoxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
InChIキー |
PEGYTDAESVMPNV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


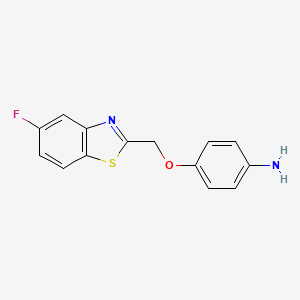
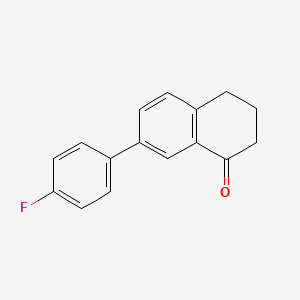
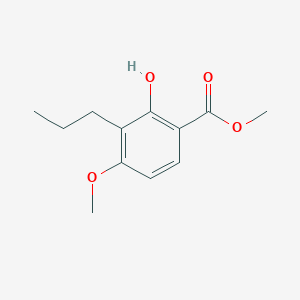
![(2S)-3-{[(3-chloro-4-methyl-5-sulfophenyl)carbamoyl]amino}-2-(methylamino)propanoic acid](/img/structure/B8284025.png)
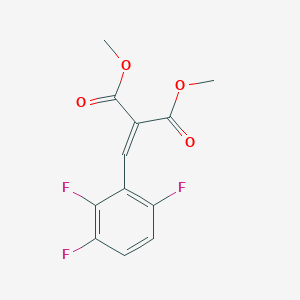
![5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8284039.png)
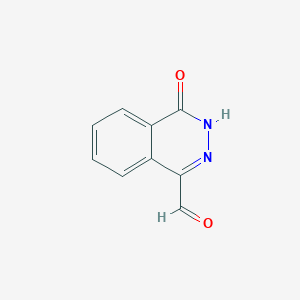
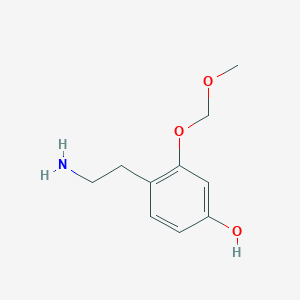
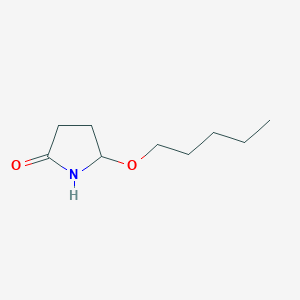


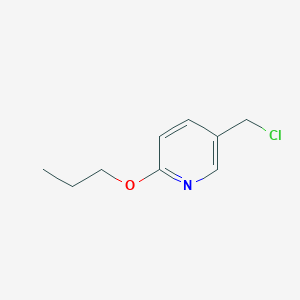
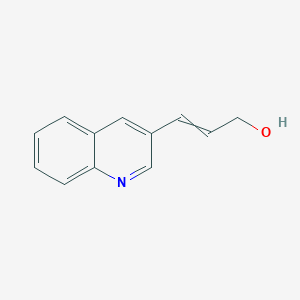
![1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone](/img/structure/B8284102.png)
